2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities . The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a range of biological effects . The interaction with these targets can lead to changes at the molecular and cellular level, resulting in the observed pharmacological activities.
Biochemical Pathways
Given the broad range of pharmacological activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, microbial growth, tumor growth, and more.
Result of Action
Given the reported pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as reducing inflammation, inhibiting microbial growth, or suppressing tumor growth.
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide typically involves multi-component reactions. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar pharmacological properties.
Thiazolo[3,2-a]pyrimidine derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with the title compound.
Pyrimidine derivatives: These compounds are widely studied for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of pharmacological activities it exhibits.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-7-9-14(10-8-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHPARTHANOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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